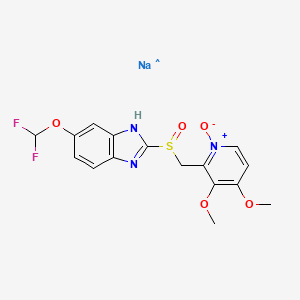

Pantoprazole N-Oxide Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pantoprazole N-Oxide Sodium Salt typically involves the oxidation of pantoprazole. Common oxidizing agents used in this process include hydrogen peroxide (H2O2), sodium perborate (NaBO3·4H2O), and m-chloroperoxybenzoic acid (MCPBA) . The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and in situ monitoring of reaction parameters. The use of environmentally benign solvents and reagents is emphasized to minimize waste and reduce the environmental impact .

化学反应分析

Types of Reactions

Pantoprazole N-Oxide Sodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion of the sulfoxide group to sulfone.

Reduction: Reduction of the N-oxide group back to the parent amine.

Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, MCPBA.

Reduction: Catalytic hydrogenation, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

Oxidation: Pantoprazole sulfone.

Reduction: Pantoprazole.

Substitution: Various alkylated or acylated derivatives of pantoprazole.

科学研究应用

Pantoprazole N-Oxide Sodium Salt has diverse applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on cellular oxidative stress and enzyme inhibition.

Medicine: Explored for its enhanced stability and bioavailability compared to pantoprazole.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用机制

Pantoprazole N-Oxide Sodium Salt exerts its effects by inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated gastric acid secretion . The N-oxide group may enhance the compound’s stability and prolong its duration of action.

相似化合物的比较

Similar Compounds

- Omeprazole

- Esomeprazole

- Lansoprazole

- Rabeprazole

Uniqueness

Pantoprazole N-Oxide Sodium Salt is unique due to its N-oxide functional group, which may confer additional stability and potentially alter its pharmacokinetic properties compared to other proton pump inhibitors. This modification can lead to differences in bioavailability, duration of action, and overall efficacy .

生物活性

Pantoprazole N-Oxide Sodium Salt is a derivative of pantoprazole, a proton pump inhibitor (PPI) widely used in the treatment of conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy, safety profile, and relevant studies.

Pantoprazole N-Oxide functions primarily by inhibiting the gastric H+/K+ ATPase enzyme located in the parietal cells of the stomach. This inhibition effectively reduces gastric acid secretion. The active form of pantoprazole is a cyclic sulfenamide that binds covalently to cysteine residues on the ATPase, leading to prolonged suppression of acid production. The binding is irreversible, necessitating the synthesis of new ATPase molecules for acid secretion to resume .

Pharmacokinetics

- Absorption : Pantoprazole N-Oxide exhibits high bioavailability when administered intravenously or orally.

- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes CYP2C19 and CYP3A4, producing various metabolites including pantoprazole N-oxide .

- Half-life : The plasma half-life is approximately 2 hours, with peak plasma concentrations occurring 2 to 3 hours post-administration .

Efficacy and Clinical Applications

This compound is indicated for various gastrointestinal disorders:

- Treatment of Gastric Ulcers : Effective in promoting healing and preventing recurrence.

- Management of GERD : Reduces symptoms such as heartburn and regurgitation.

- Helicobacter pylori Eradication : Used in combination therapies to eliminate H. pylori infections .

Comparative Efficacy

A comparative study showed that Pantoprazole N-Oxide has similar efficacy to other PPIs like omeprazole in reducing gastric acidity and healing ulcers. The following table summarizes the comparative effectiveness:

| Drug | Efficacy in Reducing Gastric Acidity | Duration of Action |

|---|---|---|

| Pantoprazole N-Oxide | High (similar to omeprazole) | >24 hours |

| Omeprazole | High | >24 hours |

| Lansoprazole | High | >24 hours |

Safety Profile

This compound is generally well tolerated. Common adverse effects reported include:

Long-term use has been associated with increased serum gastrin levels, which may lead to potential complications such as gastric hyperplasia or carcinoid tumors; however, these risks are still under investigation .

Case Studies

In a pivotal clinical trial involving over 13,000 patients treated with pantoprazole sodium, adverse reactions were mild and transient. A notable case study focused on a cohort receiving combination therapy for H. pylori eradication showed a significant reduction in ulcer recurrence rates when treated with pantoprazole alongside antibiotics compared to antibiotic treatment alone .

Impurities and Stability

Recent studies have identified several impurities associated with pantoprazole formulations under stress conditions:

- Pantoprazole N-Oxide : Formed under UV light exposure.

- Other impurities include sulfone derivatives and various N-oxides which may affect drug stability and efficacy .

The development of analytical methods such as HPLC has been crucial for monitoring these impurities and ensuring the quality of pharmaceutical formulations containing pantoprazole .

属性

InChI |

InChI=1S/C16H15F2N3O5S.Na/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16;/h3-7,15H,8H2,1-2H3,(H,19,20); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEHEKMTBYCUCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279822-90-0 |

Source

|

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279822-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。